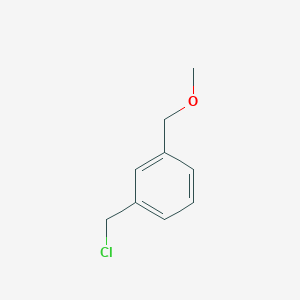
2-Propanone, 1-chloro-3-(ethylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanone, 1-chloro-3-(ethylthio)- is an organic compound with the molecular formula C5H9ClOS It is a derivative of acetone, where one of the hydrogen atoms in the methyl group is replaced by a chlorine atom and another by an ethylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-chloro-3-(ethylthio)- typically involves the chlorination of 3-(ethylthio)propanone. This can be achieved through the reaction of 3-(ethylthio)propanone with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-Propanone, 1-chloro-3-(ethylthio)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also minimizes the risk of human error and enhances safety.
化学反应分析
Types of Reactions
2-Propanone, 1-chloro-3-(ethylthio)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents such as ethanol.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of amines or thioethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
科学研究应用
2-Propanone, 1-chloro-3-(ethylthio)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Employed in the development of biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.
作用机制
The mechanism of action of 2-Propanone, 1-chloro-3-(ethylthio)- involves its interaction with various molecular targets. The chlorine atom and the ethylthio group make the compound reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in a wide range of chemical reactions, leading to the formation of new compounds with different properties. The carbonyl group in the molecule also plays a crucial role in its reactivity, as it can undergo nucleophilic addition and substitution reactions.
相似化合物的比较
2-Propanone, 1-chloro-3-(ethylthio)- can be compared with other similar compounds such as:
1-Chloro-2-propanone: Lacks the ethylthio group, making it less versatile in terms of chemical reactivity.
1-(Ethylthio)-2-propanone: Lacks the chlorine atom, which reduces its ability to participate in substitution reactions.
Chloroacetone: Similar structure but with different reactivity due to the absence of the ethylthio group.
The presence of both the chlorine atom and the ethylthio group in 2-Propanone, 1-chloro-3-(ethylthio)- makes it unique and more versatile in chemical synthesis and applications.
属性
分子式 |
C5H9ClOS |
|---|---|
分子量 |
152.64 g/mol |
IUPAC 名称 |
1-chloro-3-ethylsulfanylpropan-2-one |
InChI |
InChI=1S/C5H9ClOS/c1-2-8-4-5(7)3-6/h2-4H2,1H3 |
InChI 键 |
MTVLNSRKPJFGOM-UHFFFAOYSA-N |
规范 SMILES |
CCSCC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


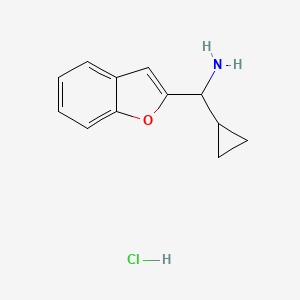
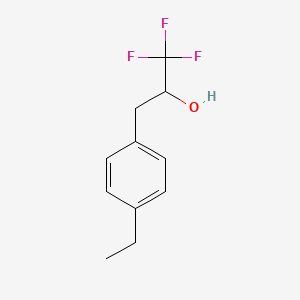


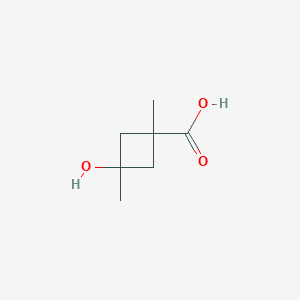

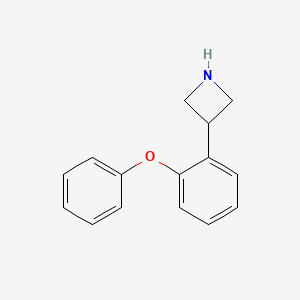

![1-{1,9-Dioxaspiro[5.5]undecan-2-yl}methanaminehydrochloride](/img/structure/B13598479.png)
